1H-Pyrazole-3-carboxylic acid, 1-[2-[(2,4-dimethylphenyl)amino]-2-oxoethyl]-, methyl ester
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Overview
Description
METHYL 1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl ester group and an anilino group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Anilino Group: The anilino group can be introduced via a nucleophilic substitution reaction, where 2,4-dimethylaniline reacts with an appropriate electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
METHYL 1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Gene Expression: Affecting the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
- METHYL 1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-1H-INDOLE-3-CARBOXYLATE
- 2-((2,4-DIMETHYLANILINO)METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
Uniqueness
METHYL 1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H17N3O3 |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
methyl 1-[2-(2,4-dimethylanilino)-2-oxoethyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H17N3O3/c1-10-4-5-12(11(2)8-10)16-14(19)9-18-7-6-13(17-18)15(20)21-3/h4-8H,9H2,1-3H3,(H,16,19) |
InChI Key |
GOQXJDLUODMPGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CC(=N2)C(=O)OC)C |
Origin of Product |
United States |
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